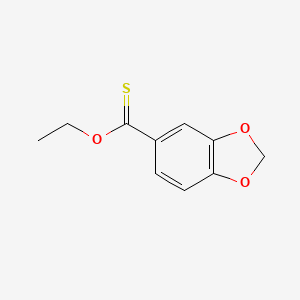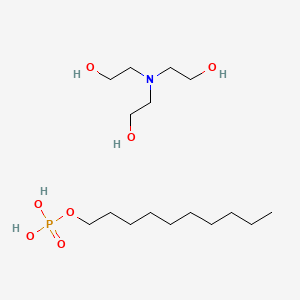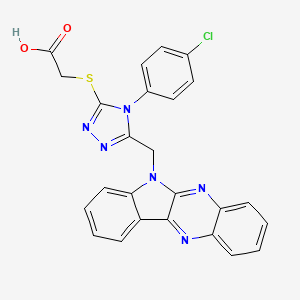
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a chlorophenyl group, an indoloquinoxaline structure, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indoloquinoxaline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the acetic acid moiety is often added in the final step through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure may also make it useful in the design of advanced polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: This compound itself.
Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a bromophenyl group instead of a chlorophenyl group.
Acetic acid, ((1-(4-methylphenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, indoloquinoxaline core, and triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
116989-78-7 |
|---|---|
Formule moléculaire |
C25H17ClN6O2S |
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H17ClN6O2S/c26-15-9-11-16(12-10-15)32-21(29-30-25(32)35-14-22(33)34)13-31-20-8-4-1-5-17(20)23-24(31)28-19-7-3-2-6-18(19)27-23/h1-12H,13-14H2,(H,33,34) |
Clé InChI |
QHUJXNMTSKBCFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


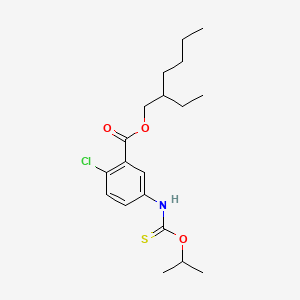
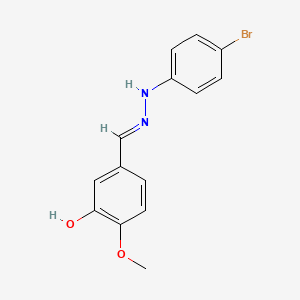
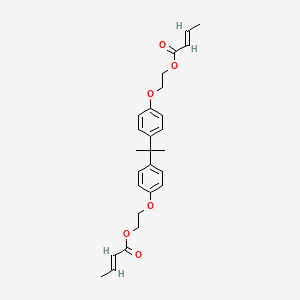
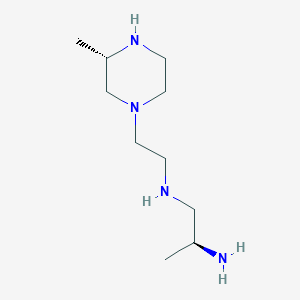
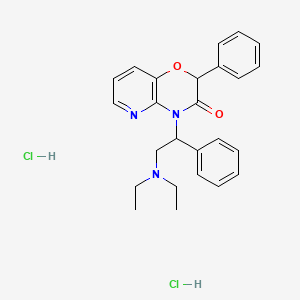
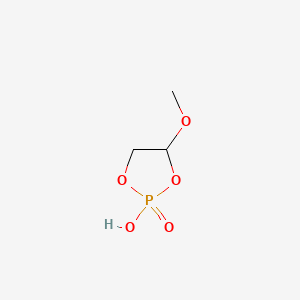
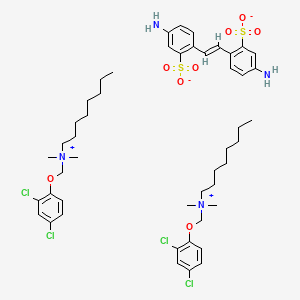
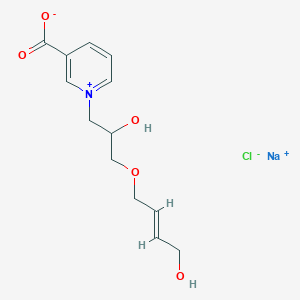
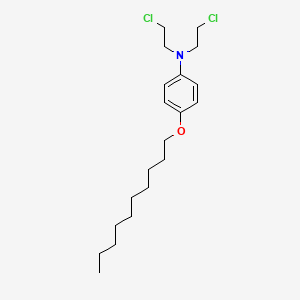

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
